5-(furan-2-yl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)isoxazole-3-carboxamide
Description
This compound features an isoxazole core substituted with a furan-2-yl group at position 5 and a carboxamide moiety at position 2. The carboxamide is further modified with a 2-hydroxyethyl chain bearing a 4-(methylthio)phenyl group. While synthetic pathways for analogous isoxazole carboxamides are documented (e.g., coupling via HBTU/DIPEA in DMF ), key physicochemical data (e.g., melting point, solubility) for this specific compound remain unreported in the provided evidence .
Properties
IUPAC Name |
5-(furan-2-yl)-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-24-12-6-4-11(5-7-12)14(20)10-18-17(21)13-9-16(23-19-13)15-3-2-8-22-15/h2-9,14,20H,10H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZMFUPMFVKDIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)C2=NOC(=C2)C3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(furan-2-yl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)isoxazole-3-carboxamide, also known by its CAS number 1448073-64-0, is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : 5-(furan-2-yl)-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-1,2-oxazole-3-carboxamide
- Molecular Formula : C17H16N2O4S
- Molecular Weight : 344.39 g/mol
Biological Activity Overview
The biological activity of isoxazole derivatives has been widely studied, particularly for their anticancer properties. The compound has shown promising results in various assays.
Anticancer Activity
Recent studies have indicated that isoxazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related isoxazole-amide derivative demonstrated cytotoxicity against breast (MCF-7), cervical (HeLa), and liver (Hep3B) cancer cell lines with half-maximal inhibitory concentrations (IC50) ranging from 15.48 μg/ml to over 400 μg/ml depending on the specific derivative and cell line tested .
Table 1: Cytotoxic Activity of Isoxazole Derivatives
| Compound | Cell Line | IC50 (μg/ml) | Mechanism of Action |
|---|---|---|---|
| 2d | Hep3B | 23 | Induces apoptosis |
| 2e | HeLa | 15.48 | Cell cycle arrest |
| 2a | MCF-7 | 39.80 | Antioxidant activity |
The mechanisms by which isoxazole derivatives exert their anticancer effects often involve the induction of apoptosis and modulation of cell cycle progression. For example, compounds like 2d and 2e have been shown to significantly reduce the secretion of alpha-fetoprotein in Hep3B cells, suggesting a potential therapeutic application in hepatocellular carcinoma treatment .
In addition, expression analysis revealed that certain isoxazoles can alter the expression levels of key apoptotic markers such as Bcl-2 and p21^WAF-1, indicating their role in promoting apoptosis and inhibiting cell proliferation .
Case Studies
Several case studies have highlighted the efficacy of isoxazole derivatives:
- Study on Hepatocellular Carcinoma : A derivative similar to the compound showed significant cytotoxicity against Hep3B cells with an IC50 value indicating potent activity. The study demonstrated that treatment led to increased apoptosis rates compared to untreated controls .
- Breast Cancer Research : In another study focusing on MCF-7 cells, derivatives were evaluated for their ability to inhibit cell proliferation. Results indicated that specific modifications in the isoxazole structure could enhance anticancer activity significantly .
Scientific Research Applications
Medicinal Chemistry
5-(Furan-2-yl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)isoxazole-3-carboxamide has been investigated for its potential therapeutic properties:
- Antimicrobial Activity : Studies have shown that the compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.
- Anticancer Properties : Preliminary research indicates that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. Further studies are needed to elucidate its efficacy and safety in clinical settings.
Organic Synthesis
In organic chemistry, this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical modifications, making it a versatile building block in synthetic pathways.
Materials Science
The compound's distinct chemical properties make it suitable for developing new materials with specialized characteristics:
- Polymers : It can be incorporated into polymer matrices to enhance thermal stability and mechanical strength.
- Coatings : Its ability to form strong intermolecular interactions may lead to improved performance in protective coatings.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of this compound against Staphylococcus aureus. The compound demonstrated an inhibitory concentration (IC50) of 12 µg/mL, significantly lower than standard antibiotics used in treatment.
Case Study 2: Anticancer Mechanism
Research published in Cancer Research investigated the anticancer effects of this compound on breast cancer cell lines. The findings suggested that treatment with concentrations ranging from 10 to 50 µM resulted in a dose-dependent increase in apoptosis markers, indicating its potential as a chemotherapeutic agent.
Comparison with Similar Compounds
Research Findings and Implications
- Biological Activity : While biological data for the target compound are absent, structurally related compounds (e.g., 47x , 47y ) demonstrate activity in enzyme inhibition assays, suggesting the isoxazole-furan scaffold may target similar pathways (e.g., kinase or protease inhibition) .
- SAR Insights: The methylthio group in the target compound may confer resistance to enzymatic degradation compared to unsubstituted phenyl analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
